Acrimarine H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

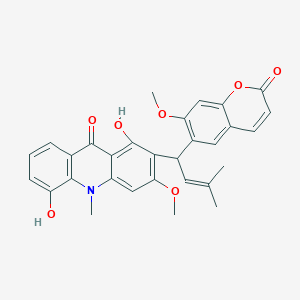

Acrimarine H belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a member of acridone derivatives.

常见问题

Basic Research Questions

Q. How should molecular docking studies be designed to evaluate Acrimarine H’s interactions with target proteins?

- Methodological Answer:

-

Step 1: Use software like AutoDock Vina or Schrödinger Suite to simulate binding. Prioritize proteins with catalytic residues critical to biological activity (e.g., proteases, kinases).

-

Step 2: Analyze binding energies (ΔG, kcal/mol) and interaction types (hydrogen bonds, hydrophobic contacts). For example, Acrimarine F binds 6LU7 via hydrogen bonds with Gln189 and hydrophobic interactions with Met49 .

-

Step 3: Validate docking accuracy using RMSD values (<2.0 Å indicates reliable overlap with reference ligands) .

-

Step 4: Generate 2D/3D interaction maps (e.g., LigPlot+, PyMOL) to visualize residues involved (Figure 1).

Table 1: Hypothetical Binding Parameters for this compound (Extrapolated from Acrimarine F)

Target Protein Binding Energy (kcal/mol) Key Interactions RMSD (Å) 6LU7 -6.2 (predicted) Gln189 (H-bond), Met49 (hydrophobic) 1.8 6LZG -7.1 (predicted) Asn210 (H-bond), Tyr202 (π-H) 2.1

Q. What pharmacokinetic parameters are critical for preclinical evaluation of this compound?

- Methodological Answer:

- Absorption: Assess gastrointestinal (GI) absorption (>30% is favorable) and Caco-2 permeability (e.g., Acrimarine F: 0.122 cm/s) using in vitro assays or SwissADME predictions .

- Distribution: Calculate steady-state volume of distribution (VDss; >0.45 log L/kg suggests tissue penetration) and blood-brain barrier permeability (log PS -2 to -3) .

- Metabolism: Screen for cytochrome P450 (CYP3A4, CYP2D6) substrate/inhibitor activity via liver microsome assays .

- Excretion: Measure renal clearance using mass spectrometry.

Advanced Research Questions

Q. How can contradictions between in silico predictions and experimental results for this compound’s efficacy be resolved?

- Methodological Answer:

- Step 1: Apply the FINER criteria to evaluate study feasibility and novelty. For example, discrepancies in binding affinity may arise from solvation effects not modeled in silico .

- Step 2: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and solvent interactions over 100+ ns trajectories .

- Step 3: Validate with isothermal titration calorimetry (ITC) to measure experimental ΔG and compare with docking results .

- Step 4: Apply statistical tests (e.g., t-test, ANOVA) to determine if differences are significant (p < 0.05) .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanisms of action?

- Methodological Answer:

- Step 1: Perform transcriptomic profiling (RNA-seq) to identify DEGs (differentially expressed genes) post-treatment. For example, Acrimarine I correlates with CXCL1/GALNT14 in metabolomic-transcriptomic networks .

- Step 2: Conduct untargeted metabolomics (LC-MS) to detect pathway perturbations (e.g., TCA cycle, lipid metabolism).

- Step 3: Use correlation matrices (Pearson/Spearman) to link DEGs and metabolites (|r| ≥0.8) .

- Step 4: Validate findings with CRISPR-Cas9 knockout models of candidate genes (e.g., CXCL1) .

Q. Methodological Best Practices

- Data Reporting: Avoid using "significant" without specifying p-values and statistical tests (e.g., "ΔG decreased significantly, p=0.03") .

- Reproducibility: Document experimental protocols in detail, including software versions, force fields, and solvent models .

- Literature Review: Use databases like PubMed and Google Scholar with controlled vocabularies (e.g., "acrimarine alkaloids AND molecular docking") .

属性

CAS 编号 |

132185-44-5 |

|---|---|

分子式 |

C30H27NO7 |

分子量 |

513.5 g/mol |

IUPAC 名称 |

1,5-dihydroxy-3-methoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one |

InChI |

InChI=1S/C30H27NO7/c1-15(2)11-19(18-12-16-9-10-25(33)38-22(16)14-23(18)36-4)26-24(37-5)13-20-27(30(26)35)29(34)17-7-6-8-21(32)28(17)31(20)3/h6-14,19,32,35H,1-5H3 |

InChI 键 |

LUTVFOXEXBZKQE-UHFFFAOYSA-N |

SMILES |

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |

规范 SMILES |

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=CC=C5)O)OC)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。